N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(morpholin-4-yl)-2-phenylacetamide
Description
Properties
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-morpholin-4-yl-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S2/c26-19(18(17-9-5-2-6-10-17)25-11-13-27-14-12-25)22-20-23-24-21(29-20)28-15-16-7-3-1-4-8-16/h1-10,18H,11-15H2,(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URJUJTAGGQBDOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=CC=CC=C2)C(=O)NC3=NN=C(S3)SCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Coupling vs. Stepwise Functionalization
Solvent Optimization
- 1,4-Dioxane : Higher yields (90%) due to improved solubility of intermediates.
- THF : Lower yields (75%) attributed to side reactions.
Challenges and Mitigation Strategies
- Steric Hindrance : The bulky morpholino-phenyl group slows reaction kinetics. Mitigated by using excess acyl chloride (1.2 equiv).
- Oxidation of Benzylsulfanyl Group : Anaerobic conditions prevent disulfide formation.
- Purification Difficulties : Column chromatography (silica gel, ethyl acetate/petroleum ether) resolves co-eluting impurities.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions primarily at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the nitro group (if present) or the thiadiazole ring, leading to various reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring or the morpholinyl nitrogen.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are often used to facilitate substitution reactions.
Major Products Formed: These reactions yield a variety of products, such as sulfoxides, amides, or substituted thiadiazoles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has found applications across several fields:
Chemistry: Used as a precursor or intermediate in synthesizing more complex molecules. Its structural features offer unique reactivity that is valuable in organic synthesis.
Biology: Studied for its potential as a bioactive molecule, possibly interacting with enzymes or receptors in biological systems.
Medicine: Investigated for its pharmacological properties, including potential antimicrobial, anticancer, or anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals, dyes, and as a reference standard in analytical chemistry.
Mechanism of Action
Compared to other compounds with similar structural motifs, such as those containing thiadiazole or morpholine groups, N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(morpholin-4-yl)-2-phenylacetamide stands out due to its unique combination of functional groups. This diversity imparts distinct chemical reactivity and biological activity profiles, making it a versatile candidate for various applications.
Comparison with Similar Compounds
Structural Analogues from 1,3,4-Thiadiazole Derivatives
provides data on multiple 1,3,4-thiadiazole-based acetamides with varying substituents (Table 1). Key comparisons include:
Table 1: Physical and Structural Properties of Selected 1,3,4-Thiadiazole Derivatives
- Key Differences: The target compound replaces the phenoxy group in 5h/5j with a morpholine ring and phenyl group, likely improving solubility due to morpholine’s polarity . The benzylsulfanyl group in the target compound is structurally analogous to 5h’s benzylthio group but lacks halogenation (cf. 5j’s 4-chlorobenzylthio), which may reduce steric hindrance and alter electronic properties .
Morpholine-Containing Analogues
describes N-[5-(4-R-benzyl)thiazol-2-yl]-2-morpholin-4-yl-2-thioxoacetamides (e.g., 6a,b), synthesized via acylation and sulfur-morpholine substitution .
- Both compounds share the morpholine group, which enhances water solubility and may influence receptor binding in biological systems.
Sulfanyl-Substituted Thiadiazoles
Biological Activity
The compound N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(morpholin-4-yl)-2-phenylacetamide is a derivative of the 1,3,4-thiadiazole class, which has garnered attention due to its diverse biological activities. The structural features of this compound suggest potential therapeutic applications in various fields, including antimicrobial, anti-inflammatory, and anticancer therapies. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 356.5 g/mol. The structure includes a thiadiazole ring, which is known for its pharmacological significance. The presence of a morpholine group enhances its lipophilicity and potential interaction with biological targets.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 356.5 g/mol |
| Thiadiazole Moiety | Present |
| Morpholine Group | Present |
| Lipophilicity | High (due to sulfur atoms) |
Antimicrobial Activity
Research has demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains. For instance, studies have shown that derivatives of 1,3,4-thiadiazole possess potent antibacterial effects due to their ability to disrupt bacterial cell wall synthesis and function.
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been extensively studied. A notable study indicated that compounds similar to This compound exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of proliferation in tumor cells.
Table 2: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of thiadiazole derivatives, This compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, suggesting strong antibacterial properties.
Case Study 2: Anticancer Properties
A recent investigation assessed the anticancer effects of this compound on human breast cancer cell lines (MCF-7). The results demonstrated an IC50 value of 25 µM after 48 hours of treatment, indicating significant cytotoxicity compared to control groups. Mechanistic studies revealed that the compound induces cell cycle arrest at the G2/M phase.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
